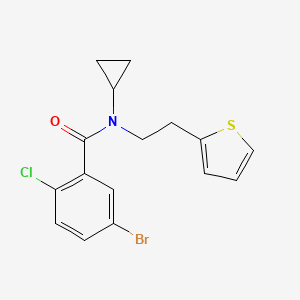

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

5-Bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative characterized by a bromo and chloro substituent on the benzene ring, along with a cyclopropyl group and a 2-(thiophen-2-yl)ethyl moiety on the amide nitrogen. Its molecular formula is C₁₆H₁₄BrClN₂OS, with a molecular weight of 397.4 g/mol.

Properties

IUPAC Name |

5-bromo-2-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDVUPGVCQHHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Bromination and Chlorination:

Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Thiophene Attachment: The thiophene moiety can be attached through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acid derivatives.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the thiophene and benzamide moieties.

Coupling Reactions: The thiophene group can participate in further coupling reactions, such as Heck or Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while coupling reactions can extend the conjugation of the thiophene moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide as an anticancer agent. For instance:

-

Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines, acting through apoptosis induction mechanisms. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Acute monocytic leukemia (U-937)

- Melanoma (SK-MEL-2)

- Synergistic Effects : When combined with existing chemotherapeutic agents, such as doxorubicin, this compound exhibited enhanced cytotoxic effects, indicating potential for combination therapies in cancer treatment .

Anti-inflammatory Properties

The compound's structural features suggest it may also possess anti-inflammatory properties. Research indicates that derivatives of similar compounds have shown efficacy in reducing inflammation markers in cellular models. This opens avenues for investigating its use in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on the effects of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide on MCF-7 cells reported an IC value significantly lower than that of standard chemotherapy drugs, indicating superior potency. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner .

Study 2: Inflammation Model

In an experimental model of inflammation, derivatives similar to this compound demonstrated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests potential therapeutic applications for inflammatory conditions .

Study 3: Neuroprotection

Research on related compounds indicated that they could protect neuronal cells from oxidative stress-induced damage. While specific data on 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is sparse, these insights warrant further exploration into its neuroprotective capabilities .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyclopropyl vs. Thiophene vs. Thiazole: The thiophene in the target compound may engage in weaker π-π interactions than the electron-deficient thiazole in ’s analog, affecting receptor affinity . Halogen Substitution: The 5-bromo-2-chloro pattern in the target and ’s compound contrasts with 5-bromo-2,3-dimethoxy groups in ’s derivatives.

Molecular Weight and Solubility :

- The target compound (397.4 g/mol) falls within the acceptable range for oral bioavailability, unlike the high-molecular-weight Compound 11b (591.5 g/mol), which may suffer from poor solubility .

Biological Activity

5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15BrClNO2S

- Molecular Weight : 400.7 g/mol

- CAS Number : 1396715-52-8

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an anticancer agent and its effects on various cellular pathways.

- Apoptosis Induction : Research indicates that compounds similar to 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide may induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels, leading to programmed cell death .

- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in cancer proliferation, similar to other benzamide derivatives that have shown moderate to high potency against RET kinase .

Anticancer Activity

A study focused on a series of benzamide derivatives reported that compounds with structural similarities to 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide demonstrated significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- U-937 (monocytic leukemia)

These compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth .

Selectivity and Potency

In vitro studies revealed that the compound's analogs showed selectivity towards certain cancer types, with some exhibiting higher efficacy compared to standard chemotherapeutics like doxorubicin. For instance, one derivative demonstrated an IC50 value of approximately 0.65 µM against MCF-7 cells, highlighting its potential as a lead compound for further development .

Data Table: Biological Activity Summary

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 5-bromo derivative | 0.65 | Apoptosis induction via caspases |

| HeLa | Similar analogs | ~2.41 | Kinase inhibition |

| U-937 | Benzamide analogs | ~10.38 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.